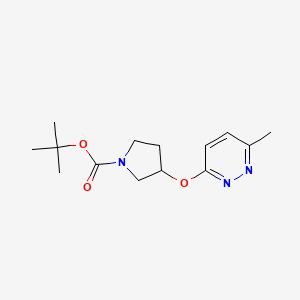

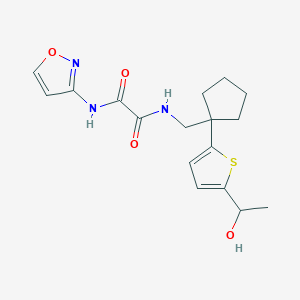

6,8-dibromo-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents. The bromine atoms could also influence its reactivity .科学的研究の応用

Antibacterial Applications

Compounds synthesized from chromen-2-one derivatives have shown promising antibacterial activity. Behrami and Dobroshi (2019) report on the synthesis of several compounds, including 4-hydroxy-chromen-2-one derivatives, which exhibited high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of chromen-2-one derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial and Antifungal Applications

Darwish et al. (2014) explored the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, suitable for antimicrobial uses. Their study highlights the diverse biological activity of chromen-2-one-based compounds, indicating their efficacy in treating infections caused by various microorganisms (Darwish et al., 2014).

Anti-inflammatory Effects

The isolation of chromen-4-one derivatives from natural sources like Belamcanda chinensis has revealed their antimicrobiotic and anti-inflammatory effects. Such compounds could be leveraged for therapeutic applications in treating inflammation-related disorders (Liu et al., 2008).

Analgesic Activity

Research by Rajesha et al. (2011) on the synthesis of new chromen-2-one derivatives has demonstrated their potential analgesic properties. The study provides a basis for developing novel pain management solutions based on chromen-2-one chemistry (Rajesha et al., 2011).

Inhibition of Carbonic Anhydrases

Compounds based on dihydroxycoumarin, a related chemical structure, have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological processes. This research opens avenues for using chromen-2-one derivatives in designing inhibitors for therapeutic applications, particularly in conditions where carbonic anhydrase activity is implicated (Basaran et al., 2008).

Solar Cell Applications

The photovoltaic properties of chromen-2-one-based dyes have been studied for their application in dye-sensitized solar cells. These compounds exhibit promising electronic properties conducive to efficient solar energy conversion, highlighting their potential in renewable energy technologies (Gad et al., 2020).

将来の方向性

The study of chromen-2-one derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential therapeutic properties . The introduction of various substituents, such as the methoxyphenyl sulfonyl group and bromine atoms in this compound, could lead to new properties and potential applications.

特性

IUPAC Name |

6,8-dibromo-3-(4-methoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCGSLYSEXYRAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)